3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3S/c1-11-12(17)6-5-7-13(11)26(23,24)18-10-14-19-15(21-16(20-14)25-2)22-8-3-4-9-22/h5-7,18H,3-4,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQANEVKNSRCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound may act as aninhibitor of AChE . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Table 1: Structural and Molecular Comparisons
*Estimated based on structural similarity to and .
Key Observations:
- Core Heterocycle : The target compound’s triazine core differentiates it from pyrimidine-based analogs (e.g., ), which may alter binding affinity in biological targets .
- Substituent Effects: Pyrrolidinyl vs. Sulfonamide vs. Carboxamide/Sulfonylurea: The sulfonamide group in the target compound contrasts with the carboxamide () and sulfonylurea () linkages, which are critical for herbicidal activity in sulfonylureas .
Preparation Methods
Synthesis of 2,4,6-Trichloro-1,3,5-Triazine (Cyanuric Chloride) Intermediate
Cyanuric chloride serves as the foundational precursor. Commercial cyanuric chloride (CAS 108-77-0) is typically purified via recrystallization from dry hexane to remove trace HCl.
Step 1: Methoxy Substitution at the 4-Position
Reagents :
- Cyanuric chloride (1 equiv)
- Sodium methoxide (1.05 equiv) in dry acetone
Procedure :
- Cyanuric chloride is suspended in anhydrous acetone under nitrogen at 0–5°C.
- Sodium methoxide is added dropwise over 30 minutes.
- The mixture is stirred for 2 hours at 0–5°C, then filtered to remove NaCl byproduct.
- The intermediate, 4-methoxy-2,6-dichloro-1,3,5-triazine, is isolated via rotary evaporation (yield: 85–90%).
Characterization :
Step 2: Pyrrolidin-1-yl Substitution at the 6-Position
Reagents :
- 4-Methoxy-2,6-dichloro-1,3,5-triazine (1 equiv)
- Pyrrolidine (1.1 equiv)
- Triethylamine (TEA, 1.2 equiv) in DMF
Procedure :
- The intermediate from Step 1 is dissolved in DMF at 0°C.
- Pyrrolidine and TEA are added sequentially.
- The reaction is warmed to room temperature and stirred for 12 hours.
- The product, 4-methoxy-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine, is precipitated in ice-water, filtered, and dried (yield: 78–82%).
Characterization :
Step 3: Benzenesulfonamide Coupling at the 2-Position
Reagents :
- 4-Methoxy-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine (1 equiv)
- 3-Chloro-2-methylbenzenesulfonamide (1.1 equiv)
- Potassium carbonate (2 equiv) in DMF
Procedure :
- The triazine intermediate and 3-chloro-2-methylbenzenesulfonamide are combined in DMF.
- K$$ _2 $$CO$$ _3 $$ is added, and the mixture is heated to 80°C for 6 hours.
- The reaction is quenched with ice-water, and the crude product is extracted with ethyl acetate.
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the final compound (yield: 65–70%).
Characterization :
- Melting Point : 215–217°C.
- HRMS : $$ m/z = 438.0921 \, \text{[M+H]}^+ $$ (calc. 438.0918 for C$$ _{17} $$H$$ _{21} $$ClN$$ _5 $$O$$ _3 $$S).
- $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): $$ \delta = 2.41 \, \text{(s, 3H, CH}3\text{)}, 3.91 \, \text{(s, 3H, OCH}3\text{)}, 4.62 \, \text{(s, 2H, CH}2\text{)} $$.
Alternative Synthetic Routes and Optimization
One-Pot Sequential Substitution
A solvent-free approach involves heating cyanuric chloride with sodium methoxide, pyrrolidine, and 3-chloro-2-methylbenzenesulfonamide in a single reactor. This method reduces purification steps but requires precise temperature control (0°C → 25°C → 80°C) to prevent side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving yields to 75–80%. This method is advantageous for scaling but demands specialized equipment.
Critical Analysis of Methodologies
| Parameter | Stepwise Method | One-Pot Method | Microwave Method |
|---|---|---|---|
| Yield | 65–70% | 60–65% | 75–80% |
| Purity | >98% | 90–95% | >95% |
| Reaction Time | 20 hours | 12 hours | 1 hour |
| Equipment Needs | Standard | Standard | Microwave reactor |
Key Observations :
- The stepwise method ensures higher purity but involves longer reaction times.
- Microwave synthesis offers efficiency but requires capital investment.
Mechanistic Insights
- Nucleophilic Aromatic Substitution : Chlorine atoms on cyanuric chloride are displaced sequentially by methoxide (strong nucleophile), pyrrolidine (weaker nucleophile), and sulfonamide (least reactive), following the order of reactivity: 4-position > 6-position > 2-position.
- Base Role : TEA or K$$ _2 $$CO$$ _3 $$ neutralizes HCl, shifting equilibrium toward product formation.
Scalability and Industrial Relevance
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Functionalization of the triazine core with pyrrolidine under reflux conditions in polar aprotic solvents (e.g., DMSO or acetonitrile) .
- Sulfonamide coupling via reaction of a benzenesulfonyl chloride intermediate with the triazine-methylamine derivative, typically using a base like triethylamine to drive the reaction .
- Critical Parameters : Temperature control (room temperature to 80°C), solvent purity, and stoichiometric ratios of reagents to minimize byproducts .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy, pyrrolidinyl, sulfonamide groups) via , , and 2D-COSY spectra .
- HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- X-Ray Crystallography : Resolve ambiguous stereochemistry or bonding configurations .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related sulfonamide-triazine hybrids exhibit:
- Antimicrobial Activity : Tested via broth microdilution assays against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) .
- Kinase Inhibition : Evaluated using fluorescence-based ATP-binding assays (IC values in nM range) .
- Experimental Design : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and dose-response curves to validate activity .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step?
- Methodological Answer :
- Solvent Screening : Compare DMF, NMP, and acetonitrile for solubility and reactivity .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Real-Time Monitoring : Employ TLC or in situ IR spectroscopy to track reaction progress and adjust conditions dynamically .
- Table : Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 60 | 65 |
| NMP | DMAP | 80 | 82 |
| Acetonitrile | TEA | RT | 58 |
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy, pyrrolidinyl vs. piperidinyl) and correlate with assay results .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and explain discrepancies .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substitution enhances antimicrobial potency) .
Q. How can researchers design experiments to probe the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Isotope Labeling : Use -labeled analogs to track metabolic pathways .
- CYP Enzyme Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Data Contradiction Analysis
Q. Why do reported IC values for kinase inhibition vary between studies?
- Methodological Answer :
- Assay Variability : Differences in ATP concentrations (10 µM vs. 1 mM) or enzyme isoforms (e.g., wild-type vs. mutant kinases) .
- Compound Solubility : Poor solubility in aqueous buffers may lead to underestimated activity; use co-solvents (e.g., DMSO ≤1%) .
- Validation : Repeat assays with internal standards (e.g., staurosporine) and normalize data to baseline activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
